molecular formula C17H18O6 B187956 [(1S,2R)-2-Acetyloxy-1-[(2R)-6-oxo-2,3-dihydropyran-2-yl]-2-phenylethyl] acetate CAS No. 136778-40-0

[(1S,2R)-2-Acetyloxy-1-[(2R)-6-oxo-2,3-dihydropyran-2-yl]-2-phenylethyl] acetate

Cat. No. B187956
M. Wt: 318.32 g/mol
InChI Key: JJGQHRYXJBODPH-OIISXLGYSA-N
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Description

[(1S,2R)-2-Acetyloxy-1-[(2R)-6-oxo-2,3-dihydropyran-2-yl]-2-phenylethyl] acetate, also known as (+)-α-tocopherol 2-acetate, is a natural product derived from vitamin E. It is a chiral compound that has been studied for its biological properties and potential applications in pharmaceuticals and drug delivery. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for (+)-α-tocopherol 2-acetate.

Scientific Research Applications

Alkaloid Research

Research involving similar compounds, such as those derived from Lobelia siphilitica and Hippobroma longiflora, identified new alkaloids with structures related to (1S,2R)-2-acetyloxy-1-[(2R)-6-oxo-2,3-dihydropyran-2-yl]-2-phenylethyl acetate. These studies provide insights into the chemical diversity and potential applications of these alkaloids in various scientific fields (Kesting et al., 2009).

Marine Fungus Derivatives

Research on marine fungus Penicillium sp. led to the discovery of compounds structurally similar to (1S,2R)-2-acetyloxy-1-[(2R)-6-oxo-2,3-dihydropyran-2-yl]-2-phenylethyl acetate, highlighting the potential of marine sources in discovering new chemical entities with varied applications (Wu et al., 2010).

Molecular Structure Analysis

Studies on the molecular structure of related compounds, such as Benzotriazol-1-yl 4,6-di-O-acetyl-2,3-dideoxy-α-d-erythro-hex-2-enpyranoside, provide essential data for understanding the chemical properties and potential applications in various scientific fields (Low et al., 2003).

Antibacterial Activity

Research on Methyl (2R)-2-benzamido-2-{[(1R)-2-methoxy-2-oxo-1-phenylethyl]amino}acetate, a compound with structural similarity, demonstrated its antibacterial properties, suggesting potential applications in developing new antibacterial agents (Karai et al., 2018).

Crystallography and Synthesis

Crystallographic analysis and synthetic routes of related compounds are crucial for understanding their chemical behavior and potential applications in materials science or drug development (Zukerman-Schpector et al., 2015).

properties

IUPAC Name

[(1S,2R)-2-acetyloxy-1-[(2R)-6-oxo-2,3-dihydropyran-2-yl]-2-phenylethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O6/c1-11(18)21-16(13-7-4-3-5-8-13)17(22-12(2)19)14-9-6-10-15(20)23-14/h3-8,10,14,16-17H,9H2,1-2H3/t14-,16-,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJGQHRYXJBODPH-OIISXLGYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C1CC=CC(=O)O1)C(C2=CC=CC=C2)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]([C@H]1CC=CC(=O)O1)[C@@H](C2=CC=CC=C2)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Goniodiol diacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[(1S,2R)-2-Acetyloxy-1-[(2R)-6-oxo-2,3-dihydropyran-2-yl]-2-phenylethyl] acetate

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